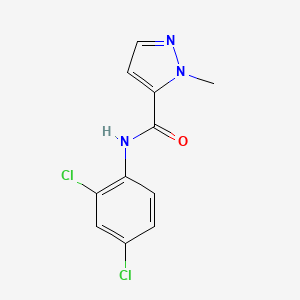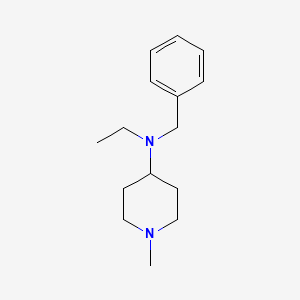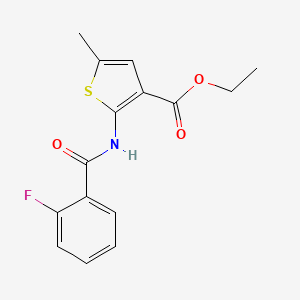![molecular formula C19H14O6 B5672940 (2Z)-2-[(3,4-Dimethoxyphenyl)methylidene]-1,3-dioxo-2,3-dihydro-1H-indene-5-carboxylic acid](/img/structure/B5672940.png)
(2Z)-2-[(3,4-Dimethoxyphenyl)methylidene]-1,3-dioxo-2,3-dihydro-1H-indene-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-[(3,4-Dimethoxyphenyl)methylidene]-1,3-dioxo-2,3-dihydro-1H-indene-5-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a dioxoindene core and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-[(3,4-Dimethoxyphenyl)methylidene]-1,3-dioxo-2,3-dihydro-1H-indene-5-carboxylic acid typically involves a multi-step process. One common method starts with the preparation of the dioxoindene core, followed by the introduction of the dimethoxyphenyl group through a condensation reaction. The reaction conditions often require the use of strong acids or bases as catalysts and may involve elevated temperatures to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also be optimized to minimize the use of hazardous reagents and reduce waste, making it more environmentally friendly.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound is also susceptible to substitution reactions, particularly electrophilic aromatic substitution, where the dimethoxyphenyl group can be modified.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique electronic or optical properties.
Biology: In biological research, the compound may be used as a probe to study enzyme interactions or as a precursor in the synthesis of biologically active molecules.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals or as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which (2Z)-2-[(3,4-Dimethoxyphenyl)methylidene]-1,3-dioxo-2,3-dihydro-1H-indene-5-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes or receptors involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effect.
Comparison with Similar Compounds
- (2Z)-2-[(3,4-Dimethoxyphenyl)methylidene]-1,3-dioxo-2,3-dihydro-1H-indene-5-carboxylic acid
- 3-(3,5-Difluorophenyl)propionic acid
- Dichloroaniline derivatives
Comparison: Compared to similar compounds, this compound is unique due to its specific structural features, which confer distinct chemical and biological properties. For example, the presence of the dimethoxyphenyl group may enhance its binding affinity to certain molecular targets, making it more effective in specific applications.
Properties
IUPAC Name |
(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-1,3-dioxoindene-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O6/c1-24-15-6-3-10(8-16(15)25-2)7-14-17(20)12-5-4-11(19(22)23)9-13(12)18(14)21/h3-9H,1-2H3,(H,22,23)/b14-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGQSFAKSUYDMP-AUWJEWJLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{1-[4-(2-pyridinyl)-2-pyrimidinyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5672858.png)
![3-[2-oxo-2-(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)ethyl]imidazolidine-2,4-dione](/img/structure/B5672864.png)
![1-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-2-azepanecarboxamide](/img/structure/B5672865.png)
![3-cyclopropyl-5-[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]-1-(3-fluorophenyl)-1H-1,2,4-triazole](/img/structure/B5672873.png)
![N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5672879.png)
![1-[(4aR,7aS)-1-(2-methoxyethyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-4-thiophen-2-ylbutan-1-one](/img/structure/B5672886.png)
![2-benzyl-9-(N-methylglycyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5672893.png)
![1-{[5-(ethylthio)-2-thienyl]carbonyl}-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5672894.png)
![5-[1-(difluoromethyl)-1H-pyrazol-3-yl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5672909.png)
![1-(methoxymethyl)-N-[(3R,4S)-4-propan-2-yl-1-(pyridin-4-ylmethyl)pyrrolidin-3-yl]cyclobutane-1-carboxamide](/img/structure/B5672919.png)



![2-(2-fluorophenoxy)-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B5672964.png)
